molecular formula C18H20ClN3O2 B2844278 3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 2034434-25-6

3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No.: B2844278
CAS No.: 2034434-25-6
M. Wt: 345.83
InChI Key: LDGRWTXYTGFYAU-UHFFFAOYSA-N
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Description

3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridinyl group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a suitable nucleophile.

    Attachment of the o-tolyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.

    Reduction: Reduction reactions could target the carboxamide group or the chloropyridinyl moiety.

    Substitution: The chloropyridinyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
  • 3-((3-chloropyridin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 3-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the tolyl group (ortho, meta, or para) can significantly affect the compound’s properties and interactions with biological targets.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-5-2-3-7-16(13)21-18(23)22-10-4-6-14(12-22)24-17-8-9-20-11-15(17)19/h2-3,5,7-9,11,14H,4,6,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGRWTXYTGFYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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